molecular formula C12H13BrN2O B1383985 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole CAS No. 1869783-70-9

1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole

Cat. No.: B1383985
CAS No.: 1869783-70-9
M. Wt: 281.15 g/mol
InChI Key: XKLRFTSWKXGHQO-UHFFFAOYSA-N
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Description

1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromobenzyl group attached to the pyrazole ring, along with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole typically involves the reaction of 3-bromobenzyl bromide with 4-ethoxy-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the bromide ion is displaced by the pyrazole nitrogen.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromobenzyl group can be reduced to form benzyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted pyrazoles.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in benzyl derivatives.

Scientific Research Applications

1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

  • 3-Bromobenzyl bromide
  • 4-Ethoxy-1H-pyrazole
  • Benzyl bromide

Comparison: 1-(3-Bromo-benzyl)-4-ethoxy-1H-pyrazole is unique due to the combination of the bromobenzyl and ethoxy groups attached to the pyrazole ring. This combination imparts distinct chemical and biological properties compared to its individual components or other similar compounds. The presence of both electron-withdrawing and electron-donating groups in the molecule can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-ethoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-2-16-12-7-14-15(9-12)8-10-4-3-5-11(13)6-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLRFTSWKXGHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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